2-(1-benzothiophen-4-yl)acetonitrile
Description
Significance of the Benzothiophene (B83047) Core in Organic Synthesis
Benzothiophene, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged scaffold in medicinal chemistry and materials science. numberanalytics.comnih.gov The structural versatility of the benzothiophene core allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives. ijpsjournal.comrsc.org These derivatives have been found to exhibit a broad spectrum of biological activities. nih.govnih.gov
The benzothiophene nucleus is a key component in several commercially available drugs, highlighting its therapeutic importance. wikipedia.orgresearchgate.net The interest in benzothiophene and its derivatives stems from their structural similarities to known active compounds, which makes them prime candidates for the development of new and potent lead molecules in drug discovery. nih.govresearchgate.net The synthesis of the benzothiophene scaffold can be achieved through various methods, including cyclization reactions, functional group interconversions, and transition-metal-catalyzed processes. rsc.orgnih.gov
Table 1: Examples of Marketed Drugs Containing the Benzothiophene Scaffold
| Drug Name | Therapeutic Use |
| Raloxifene (B1678788) | Osteoporosis treatment and prevention |
| Zileuton | Asthma treatment researchgate.net |
| Sertaconazole | Antifungal agent |
| Ipragliflozin | Antidiabetic agent ijpsjournal.com |
| Benocyclidine | Research chemical |
This table showcases the diverse applications of benzothiophene-containing compounds in medicine.
Role of the Acetonitrile (B52724) Moiety in Chemical Reactivity and as a Synthetic Handle
The acetonitrile group (–CH₂CN) is a versatile functional group in organic synthesis. wikipedia.orgmdpi.com It serves as a two-carbon building block and can be transformed into various other functional groups, making it a valuable synthetic handle. wikipedia.orgresearchgate.net The carbon atom of the cyano group (C≡N) is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile. ntnu.nocareers360.com The protons on the adjacent methyl group are weakly acidic, enabling the formation of a nucleophilic carbanion upon deprotonation. mdpi.comntnu.no
This multifaceted reactivity allows acetonitrile and its derivatives to participate in a wide array of chemical transformations, including:
Hydrolysis: Conversion to acetamides or acetic acid. ntnu.no
Nucleophilic additions: Reactions with Grignard reagents to form ketones. careers360.com
Reductions: Formation of amines.
Cycloadditions: Used in the construction of heterocyclic rings. mdpi.comresearchgate.net
Acetonitrile is also widely used as a polar aprotic solvent in organic reactions due to its ability to dissolve a broad range of both polar and nonpolar compounds. wikipedia.orgchemicalbook.com Its properties make it a popular choice for high-performance liquid chromatography (HPLC) and as a solvent in the synthesis of pharmaceuticals. wikipedia.orgatamankimya.com
Current Research Landscape and Emerging Trends in Aromatic Nitrile Chemistry
The field of aromatic nitrile chemistry is continually evolving, with a strong focus on developing more efficient and sustainable synthetic methods. numberanalytics.comnumberanalytics.com Transition metal-catalyzed cyanation reactions, particularly using palladium, nickel, and copper catalysts, have become powerful tools for the synthesis of aryl nitriles from aryl halides and other precursors. numberanalytics.comnumberanalytics.com These methods often offer milder reaction conditions, higher yields, and a broader substrate scope compared to traditional techniques. numberanalytics.com
Recent advancements have also explored the use of "nonmetallic" organic cyano-group sources to mitigate the drawbacks associated with metallic cyanides, such as toxicity and the generation of stoichiometric metal waste. researchgate.net Furthermore, the nitrile group itself has been increasingly utilized as a "directing group" in C-H activation and as a "traceless" activating group that can be removed after facilitating a desired transformation. researchgate.net
Emerging trends in this area include the application of flow chemistry, biocatalysis, and electrochemistry to provide more environmentally friendly and efficient routes to aromatic nitriles. numberanalytics.com These technologies hold the potential to overcome existing limitations and expand the applications of aromatic nitriles in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The ongoing research into the synthesis and application of compounds like 2-(1-benzothiophen-4-yl)acetonitrile is a testament to the enduring importance of aromatic nitriles in modern chemistry.
Properties
CAS No. |
17381-50-9 |
|---|---|
Molecular Formula |
C10H7NS |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Benzothiophen 4 Yl Acetonitrile and Its Analogs
Strategies for Constructing the 1-Benzothiophene Core
The formation of the benzothiophene (B83047) scaffold is a critical step and can be accomplished through several key methodologies, including classical ring-closure reactions, modern transition metal-catalyzed cyclizations, and aryne-mediated approaches.
Ring-Closure Approaches and Heterocyclic Annulation
Ring-closure reactions, often referred to as heterocyclic annulation, represent some of the most traditional and foundational methods for synthesizing the benzothiophene core. These strategies typically involve the intramolecular cyclization of a suitably substituted benzene (B151609) derivative bearing a sulfur-containing side chain.
One common approach is the electrophilic cyclization of o-alkynyl thioanisoles. This method utilizes various electrophiles such as iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), N-bromosuccinimide (NBS), and sulfenyl or selenyl halides to trigger the cyclization onto the alkyne moiety, forming the thiophene (B33073) ring. nih.gov For instance, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been effectively used for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzothiophenes under moderate reaction conditions. nih.gov
Another versatile method involves the TiCl₄ or SnCl₄-promoted hetero-type benzannulation of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols. This reaction uniquely builds the benzene portion of the molecule onto a pre-existing thiophene core, producing substituted 4-chlorobenzothiophenes. nih.gov These products can then undergo further functionalization through cross-coupling reactions. nih.gov
Base-mediated annulation also provides a pathway to fused benzothiophene systems. For example, the reaction of 2-nitrobenzothiophenes with naphthols or phenols can be used to construct complex benzothiophene-fused heteroacenes. nih.gov
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis has emerged as a powerful tool for the construction of benzothiophene skeletons, offering high efficiency and functional group tolerance. documentsdelivered.comorganic-chemistry.org Palladium and copper are the most extensively used metals for these transformations.
Palladium catalysts are widely employed for the synthesis of benzothiophenes through various cross-coupling and cyclization strategies. documentsdelivered.com One notable method is the palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides or chlorides, which can be adapted to form the benzothiophene ring system. mdpi.com
A novel approach involves the palladium-catalyzed cross-dehydrogenative coupling (CDC) of 4-arylthiocoumarins. This method allows for the rapid assembly of the benzothiophene scaffold through a C-H/C-H coupling mechanism. acs.orgclockss.org Similarly, palladium(II)-catalyzed intramolecular oxidative cyclizations of biaryl and heterobiaryl sulfones provide direct access to dibenzothiophene-5,5-dioxides. organic-chemistry.org
Furthermore, palladium iodide (PdI₂) in conjunction with potassium iodide (KI) catalyzes the oxidative cyclization-alkoxycarbonylation of 2-(methylthio)phenylacetylenes under aerobic conditions to yield benzothiophene-3-carboxylic esters. organic-chemistry.org Another strategy involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, catalyzed by PdI₂, to produce (E)-2-(1-alkenyl)benzothiophenes. nih.gov
| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |
| PdI₂ / KI | 1-(2-Mercaptophenyl)-2-yn-1-ols | (E)-2-(1-Alkenyl)benzothiophenes | 55-82 | nih.gov |
| Pd(OAc)₂ / SPhos / K₃PO₄ | 4-Chlorobenzothiophenes, Boronic acids | 4-Arylbenzothiophenes | 63-91 | nih.gov |
| PdCl₂dppf | 4-Arylthiocoumarins | Benzothiophenes | Moderate to Good | acs.orgclockss.org |
| PdI₂ / KI / CO / Air | 2-(Methylthio)phenylacetylenes | Benzothiophene-3-carboxylates | 57-83 | organic-chemistry.org |
Copper-catalyzed reactions provide an economical and efficient alternative for benzothiophene synthesis. The Ullmann-type C-S bond coupling is a cornerstone of these methods. For instance, an efficient approach has been developed using CuI and 1,10-phenanthroline to catalyze the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids, leading to 2-substituted benzothiophenes via a sequential Ullmann coupling and Wittig reaction. nih.gov
Another significant copper-catalyzed method is the thiolation annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, in the presence of CuI and a ligand such as TMEDA, to afford various 2-substituted benzothiophenes. mdpi.com Domino reactions catalyzed by copper also enable the synthesis of multi-substituted benzothiophenes from 2-iodophenyl ketones using xanthate as a sulfur surrogate. thieme-connect.com
| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |
| CuI / 1,10-phenanthroline | (2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acids | 2-Substituted benzothiophenes | Good | nih.gov |
| CuI / TMEDA | 2-Bromo alkynylbenzenes, Sodium sulfide | 2-Substituted benzothiophenes | Good | mdpi.com |
| Cu₂O | 4-Bromodibenzothiophene, Aqueous ammonia | 4-Aminodibenzothiophene | 71 | organic-chemistry.org |
| Cu(OAc)₂ | 2-Iodochalcones, Xanthate | 2-Acylbenzothiophenes | Good | mdpi.com |
Aryne-Mediated Synthesis of Benzothiophene Derivatives
Aryne chemistry offers a powerful and direct route for the one-step construction of multisubstituted benzothiophenes. This methodology involves the reaction of an aryne intermediate, typically generated from an o-silylaryl triflate, with an alkynyl sulfide. acs.orgnih.govresearchgate.net
The reaction is proposed to proceed via a nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne, followed by an intramolecular ring-closure onto the alkyne carbon. acs.orgresearchgate.net This approach is notable for its excellent functional group tolerance and allows for the synthesis of a wide range of 2,3,4-trisubstituted benzothiophenes that are often difficult to access via conventional methods. nih.govacs.org For example, reacting a 2-chloro-6-(trimethylsilyl)phenyl triflate with an ethyl p-tolylethynyl sulfide in the presence of cesium fluoride yields a 3-(4-tolyl)-4-chlorobenzo[b]thiophene in high yield. nih.gov The resulting substituted benzothiophenes can be further functionalized, for instance, through sequential Suzuki-Miyaura cross-coupling reactions. nih.gov
Introduction of the Acetonitrile (B52724) Functional Group
Once the 1-benzothiophene core is established, particularly with a handle at the 4-position, the acetonitrile moiety (-CH₂CN) can be introduced. While direct cyanomethylation of the benzothiophene ring is challenging, several indirect methods leveraging common functional group interconversions are highly effective.
A primary strategy involves the nucleophilic substitution of a 4-(halomethyl)-1-benzothiophene with a cyanide salt. The precursor, for example, 4-(bromomethyl)-1-benzothiophene, can be reacted with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO or ethanol. This SN2 reaction displaces the halide to form the desired C-C bond, yielding 2-(1-benzothiophen-4-yl)acetonitrile. chemspider.comchemguide.co.ukpressbooks.pub
Another powerful method is the palladium-catalyzed cyanomethylation of a 4-halo-1-benzothiophene. nih.govacs.orgorganic-chemistry.orgacs.org While direct coupling with an acetonitrile anion equivalent can be difficult, a domino reaction using isoxazole-4-boronic acid pinacol ester as a cyanomethyl anion synthon has been developed. The process involves an initial Suzuki coupling, followed by a base-induced fragmentation of the isoxazole ring to unveil the cyanomethyl group. nih.govacs.orgorganic-chemistry.orgacs.org This one-pot protocol is compatible with a broad spectrum of aryl halides. nih.govacs.orgorganic-chemistry.orgacs.org
Alternatively, a 1-benzothiophene-4-carbaldehyde can serve as a precursor. The Horner-Wadsworth-Emmons reaction provides a classic route to convert aldehydes into α,β-unsaturated nitriles. mdpi.comclockss.orgnih.govthieme-connect.comwikipedia.org Reacting the aldehyde with a phosphonate ylide, such as diethyl cyanomethylphosphonate, in the presence of a base, would yield 2-(1-benzothiophen-4-yl)acrylonitrile. Subsequent selective reduction of the carbon-carbon double bond, for instance through catalytic hydrogenation (e.g., using Pd/C and H₂), would furnish the target this compound. nih.gov
| Precursor | Reagents | Method | Product | Reference |
| 4-(Bromomethyl)-1-benzothiophene | Sodium Cyanide (NaCN) | Nucleophilic Substitution | This compound | chemspider.comchemguide.co.uk |
| 4-Bromo-1-benzothiophene | Isoxazole-4-boronic acid pinacol ester, Pd catalyst (e.g., PdCl₂dppf), Base (e.g., KF) | Palladium-Catalyzed Cyanomethylation | This compound | nih.govacs.orgorganic-chemistry.orgacs.org |
| 1-Benzothiophene-4-carbaldehyde | 1. Diethyl cyanomethylphosphonate, Base2. H₂, Pd/C | Horner-Wadsworth-Emmons Olefination, then Reduction | This compound | nih.govnih.govthieme-connect.com |
Cyanomethylation Reactions
Cyanomethylation, the introduction of a -CH₂CN group, is a direct and efficient method for synthesizing nitrile-containing compounds. This transformation can be achieved through the C(sp³)-H bond activation of acetonitrile, which then acts as a cyanomethyl source. researchgate.netmdpi.com Metal-free oxidative protocols have been developed for the cyanomethylenation of sp³ C-H bonds, offering an operationally simple approach to highly functionalized molecules. nih.gov These reactions often proceed via a radical process, triggered by an initiator, where a cyanomethylenyl radical is generated and subsequently couples with the substrate. nih.gov
Control experiments using radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) have been shown to inhibit the reaction, supporting the involvement of a free-radical pathway. nih.gov This method is particularly useful for creating quaternary carbon centers. nih.gov Another approach involves the copper-catalyzed cyanomethylation of imines with acetonitrile, where acetonitrile serves as both the solvent and the nitrile source. mdpi.com The Strecker reaction, a classic multicomponent reaction, also provides a pathway to α-amino nitriles through the reaction of an amine, a carbonyl compound, and a cyanide source, which can be seen as a related transformation. nih.gov
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions provide a reliable route to benzothiophene acetonitriles. These strategies typically involve the displacement of a leaving group on a benzothiophene precursor with a cyanide nucleophile. For instance, the synthesis of sulfur-containing ethyl piperazine acetonitriles, a related class of compounds, has been achieved via nucleophilic substitution on 4-substituted 1-(2-chloroethyl)piperazine. nih.gov In this type of Sₙ2 reaction, the cyanide anion acts as the nucleophile, displacing a halide to form the desired acetonitrile derivative. nih.govmdpi.com The efficiency of these reactions is often dependent on the nature of the leaving group, the solvent, and the reaction temperature.
Multicomponent Reaction Protocols for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, have emerged as a powerful tool in organic synthesis for creating complex molecules like benzothiophene derivatives efficiently. nih.govrsc.org These reactions are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of diverse compound libraries. nih.gov
One of the most well-known MCRs for thiophene synthesis is the Gewald reaction. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base. researchgate.net This approach assembles the thiophene ring in a single, atom-economical step. Various catalysts and conditions have been developed to optimize the Gewald reaction, making it a versatile method for preparing a wide range of substituted 2-aminothiophenes, which can be precursors to other benzothiophene analogs. researchgate.net The Ugi and Passerini reactions are other examples of MCRs that provide access to complex scaffolds that can be further elaborated into diverse heterocyclic systems. nih.gov
Optimization of Reaction Conditions and Catalyst Systems
The yield and selectivity of synthetic routes toward this compound and its analogs are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, temperature, reaction duration, and the selection of appropriate catalysts and reagents. beilstein-journals.orgbeilstein-journals.org
Solvent Selection and Effects
The solvent plays a critical role in synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. Acetonitrile is frequently used not only as a solvent but also as a reagent in cyanomethylation reactions. mdpi.com Its polar aprotic nature can facilitate the dissolution of reactants and stabilize charged intermediates. mdpi.com In a palladium-catalyzed heterocyclodehydration for the synthesis of benzothiophenes, acetonitrile was found to be an effective solvent, providing good yields. acs.org
Other solvents are also employed depending on the specific reaction. For example, in the synthesis of 1,4-benzothiazinones, acetonitrile, 1,4-dioxane, and DMSO were evaluated, with the choice of solvent influencing the product distribution. beilstein-journals.org Ethanol is often used as a solvent in MCRs like the Gewald reaction and in base-induced syntheses, offering a greener alternative to chlorinated solvents. mdpi.comnih.gov The selection of the solvent is a crucial first step in optimizing a synthetic protocol.
| Reaction Type | Solvent | Observation | Reference |
|---|---|---|---|
| Palladium-Catalyzed Heterocyclodehydration | Acetonitrile (MeCN) | Reaction proceeds with good yields. | acs.org |
| Synthesis of 1,4-Benzothiazinones | DMSO or 1,4-Dioxane | Favored the formation of 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. | beilstein-journals.org |
| Base-Induced Three-Component Reaction | Ethanol (EtOH) | Used as a green solvent, providing the product in high yield (90%). | mdpi.com |
| Gewald Reaction | Ethanol (EtOH) | Reaction proceeds under reflux to give good yields of 2-aminothiophenes. |
Temperature and Reaction Time Regimes
Temperature and reaction time are interconnected parameters that must be carefully controlled to maximize product yield and minimize side-product formation. Many reactions for heterocycle synthesis require heating to proceed at a reasonable rate. For instance, a base-induced three-component synthesis of piperazinyl acetonitriles was conducted at 100 °C for 3 hours. mdpi.com In the development of a synthesis for δ-olefin-containing aliphatic nitriles, screening revealed that 100 °C was the optimal temperature, with lower or higher temperatures resulting in decreased yields. beilstein-journals.org The reaction time was also optimized, with 12 hours being sufficient for completion. beilstein-journals.org
Similarly, palladium-catalyzed reactions for benzothiophene synthesis are often run at elevated temperatures, such as 80–100 °C. acs.org Optimization studies have shown that reaction times can sometimes be significantly reduced without compromising the yield. For example, in the synthesis of dihydrobenzofuran neolignans, the reaction time was decreased from 20 hours to 4 hours under optimized conditions. chemrxiv.org
| Reaction | Optimal Temperature | Optimal Time | Key Finding | Reference |
|---|---|---|---|---|
| Synthesis of δ-olefin-containing nitriles | 100 °C | 12 h | Temperatures of 80 °C or 120 °C led to decreased yields. | beilstein-journals.org |
| Base-Induced Three-Component Reaction | 100 °C | 3 h | Efficient synthesis under relatively short reaction time. | mdpi.com |
| Pd-Catalyzed Heterocyclodehydration | 80–100 °C | Not specified | Elevated temperatures required for catalytic activity. | acs.org |
Catalyst and Reagent Selection (e.g., Cs₂CO₃, Na₂CO₃, PdI₂, KI, AIBN)
The choice of catalyst and reagents is paramount to the success of the synthesis. In palladium-catalyzed reactions, the combination of a palladium source and additives is crucial. For the synthesis of (E)-2-(1-alkenyl)benzothiophenes, a catalytic system of Palladium(II) iodide (PdI₂) in conjunction with Potassium Iodide (KI) was effective. acs.org
Bases are frequently used as catalysts or reagents in these synthetic schemes. In a three-component reaction to form 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile, various bases were screened, with Cesium carbonate (Cs₂CO₃) providing the highest yield (90%). mdpi.com Other bases like Potassium carbonate (K₂CO₃) and Sodium carbonate (Na₂CO₃) resulted in lower yields. mdpi.com
For reactions proceeding through radical intermediates, a radical initiator is required. Azobisisobutyronitrile (AIBN) is a common choice for this purpose. chemrxiv.org The selection of the right catalyst and reagents is often determined through systematic screening to identify the conditions that provide the best balance of reactivity, selectivity, and yield.
| Catalyst/Reagent | Reaction Type | Role/Observation | Reference |
|---|---|---|---|
| Cs₂CO₃ | Base-Induced Three-Component Reaction | Most effective base, affording 90% yield. | mdpi.com |
| K₂CO₃ / Na₂CO₃ | Base-Induced Three-Component Reaction | Less effective bases, resulting in lower yields compared to Cs₂CO₃. | mdpi.com |
| PdI₂ / KI | Palladium-Catalyzed Heterocyclodehydration | Effective catalytic system for the synthesis of benzothiophenes. | acs.org |
| AIBN | Radical-Mediated Oxidative Coupling | Used as a radical initiator. | chemrxiv.org |
Large-Scale Synthetic Considerations and Feasibility
Route Selection and Optimization: The choice of the synthetic route is a foundational decision in large-scale production. An ideal route for industrial application should involve a minimal number of steps, utilize readily available and cost-effective starting materials, and consistently produce the target molecule in high yield and purity. For the synthesis of this compound, this would typically involve the introduction of a cyanomethyl group onto the 4-position of the 1-benzothiophene core. Potential routes likely revolve around the cyanation of a suitable 4-substituted 1-benzothiophene precursor, such as a halomethyl or hydroxymethyl derivative.
Process Parameters and Control: The optimization of reaction parameters is a cornerstone of process development. This includes a meticulous study of:
Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. For large-scale operations, factors such as solvent toxicity, flammability, recovery, and disposal costs are of paramount importance.
Reaction Temperature and Pressure: Precise control over temperature and pressure is essential for maximizing yield, minimizing byproduct formation, and ensuring the safety of the operation. Exothermic or endothermic reactions require careful thermal management to prevent runaway reactions or incomplete conversions.
Reagent Stoichiometry and Addition Rate: The optimal ratio of reactants and the rate at which they are introduced can significantly impact the reaction outcome. In a large-scale setting, controlled addition is often necessary to manage heat evolution and maintain optimal concentration profiles.
Catalyst Selection and Loading: If the synthesis involves a catalyst, its selection, loading, and potential for recovery and reuse are critical economic and environmental considerations. Catalyst deactivation and poisoning must also be investigated.
Work-up and Purification: The isolation and purification of the final product on a large scale must be efficient and scalable. This often involves moving away from laboratory techniques like column chromatography to more industrially viable methods such as crystallization, distillation, or extraction. The development of a robust crystallization process is often a key objective, as it can provide a highly pure product in a single step.
Safety and Environmental Considerations: A thorough understanding of the potential hazards associated with the raw materials, intermediates, and final product is non-negotiable. This includes their toxicity, flammability, and reactivity. A comprehensive process safety assessment, including a Hazard and Operability (HAZOP) study, is essential to identify and mitigate potential risks. Waste minimization and the development of environmentally benign processes are also increasingly important drivers in modern chemical manufacturing.
The following table summarizes key considerations for the large-scale synthesis of this compound:
| Consideration | Key Factors for Large-Scale Feasibility |
| Synthetic Route | - Convergent vs. linear approach- Availability and cost of starting materials- Number of synthetic steps- Overall process yield and purity |
| Process Optimization | - Solvent selection (safety, cost, recyclability)- Temperature and pressure control- Reagent stoichiometry and addition rates- Catalyst efficiency and reusability |
| Work-up & Purification | - Scalability of purification methods (crystallization, distillation)- Minimization of product loss during isolation- Achievement of required purity specifications |
| Process Safety | - Hazard assessment of all materials and reactions- Control of exothermic events- Containment strategies for hazardous substances- Compliance with regulatory safety standards |
| Cost-Effectiveness | - Raw material costs- Process cycle time- Throughput and equipment utilization- Waste treatment and disposal costs |
Chemical Reactivity and Transformations of 2 1 Benzothiophen 4 Yl Acetonitrile
Reactions at the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, leading to a range of functional group interconversions.
Hydrolysis and Alcoholysis Pathways
Hydrolysis: The nitrile group of 2-(1-benzothiophen-4-yl)acetonitrile can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides. The reaction proceeds through the formation of an intermediate amide, which can be isolated under controlled conditions. Complete hydrolysis leads to the formation of 2-(1-benzothiophen-4-yl)acetic acid.
Alcoholysis: In the presence of an alcohol and a strong acid catalyst, the nitrile group can undergo alcoholysis. This reaction, often referred to as the Pinner reaction, typically yields an imidate ester hydrochloride as an intermediate, which can be further hydrolyzed to an ester. This pathway provides a route to synthesize various esters of 2-(1-benzothiophen-4-yl)acetic acid.
| Transformation | Reagents | Product |
| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(1-Benzothiophen-4-yl)acetic acid |
| Partial Hydrolysis | H₂O₂, base | 2-(1-Benzothiophen-4-yl)acetamide |
| Alcoholysis (Pinner) | ROH, HCl | Methyl or Ethyl 2-(1-benzothiophen-4-yl)acetate |
Reactions with Carbonyl Compounds (Aldehydes and Ketones)
The nitrile group can participate in reactions with carbonyl compounds, although this is less common than reactions involving the active methylene (B1212753) group. Under specific catalytic conditions, addition reactions can occur. For instance, reactions with ketones can be promoted to form β-hydroxy imines, which may subsequently be hydrolyzed.
Reactivity of the Active Methylene Group
The methylene group (–CH₂–) adjacent to both the benzothiophene (B83047) ring and the electron-withdrawing nitrile group is particularly acidic and is thus considered an "active methylene group." This acidity allows for the easy formation of a carbanion, which is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions.
Alkylation and Acylation Reactions
Alkylation: The carbanion generated by treating this compound with a suitable base (e.g., sodium hydride, lithium diisopropylamide) readily reacts with alkyl halides in an Sₙ2 reaction. This allows for the introduction of various alkyl substituents at the α-position, leading to mono- or di-alkylated products depending on the stoichiometry and reaction conditions.
Acylation: Similarly, the carbanion can react with acylating agents such as acyl chlorides or acid anhydrides. This results in the formation of α-cyano ketones, which are valuable synthetic intermediates. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent.
| Reaction | Base | Electrophile | Product Class |
| Alkylation | NaH, LDA | R-X (Alkyl Halide) | α-Alkyl-2-(1-benzothiophen-4-yl)acetonitrile |
| Acylation | NaH, LDA | R-COCl (Acyl Chloride) | α-Acyl-2-(1-benzothiophen-4-yl)acetonitrile |
Condensation Reactions
The active methylene group is highly reactive in base-catalyzed condensation reactions with carbonyl compounds.
Knoevenagel Condensation: This reaction involves the condensation of this compound with aldehydes or ketones. Catalyzed by a weak base such as piperidine or ammonia, the reaction yields an α,β-unsaturated nitrile. The initial adduct is a β-hydroxy nitrile, which typically undergoes spontaneous dehydration.
Thorpe-Ziegler Reaction: In cases where a molecule contains two nitrile groups, an intramolecular version of this condensation, the Thorpe-Ziegler reaction, can lead to the formation of cyclic compounds. While not directly applicable to this compound itself, derivatives containing a second nitrile could undergo such cyclizations.
| Condensation Type | Carbonyl Partner | Catalyst | Product Type |
| Knoevenagel | Aldehyde (R-CHO) | Piperidine | 2-(1-Benzothiophen-4-yl)-3-R-acrylonitrile |
| Knoevenagel | Ketone (R₂C=O) | Piperidine | 2-(1-Benzothiophen-4-yl)-3,3-R₂-acrylonitrile |
Radical-Initiated Functionalizations and Cyclizations
While ionic reactions at the active methylene group are more common, radical-initiated pathways offer alternative methods for functionalization.
Functionalizations: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a suitable radical source, the methylene C-H bond can be functionalized. For example, radical-mediated halogenation can introduce a bromine or chlorine atom at the α-position.
Cyclizations: Radical cyclization reactions can be designed if an appropriate radical acceptor is present within the molecule or introduced as a reactant. For instance, a derivative of this compound containing an unsaturated bond at a suitable position could undergo intramolecular radical cyclization to form complex polycyclic structures. These reactions are often initiated by radical initiators and propagated by a radical mediator like tributyltin hydride.
Transformations Involving the Benzothiophene System
The benzothiophene ring system is an electron-rich aromatic structure, which typically undergoes electrophilic substitution. However, its reactivity can be modulated by substituents. The 4-(cyanomethyl) group in this compound is electron-withdrawing, influencing the regioselectivity and feasibility of various aromatic substitution reactions.
The benzothiophene nucleus is generally reactive towards electrophiles. In the unsubstituted parent heterocycle, electrophilic attack preferentially occurs on the electron-rich thiophene (B33073) ring, primarily at the C3 position, and to a lesser extent at the C2 position. The benzene (B151609) portion of the molecule is less reactive.
In this compound, the 4-(cyanomethyl) substituent exerts an electron-withdrawing inductive effect (-I) on the benzene ring. Electron-withdrawing groups deactivate the ring towards electrophilic attack and are typically meta-directing. rsc.org Therefore, any electrophilic substitution on the benzene ring would be directed to the C5 and C7 positions, which are meta to the C4 substituent.
However, the thiophene ring remains the more electron-rich and thus more reactive site for EAS. While the C4 substituent deactivates the entire ring system to some degree, substitution is still expected to favor the C3 position. Reactions like Vilsmeier-Haack formylation, which are effective for electron-rich heterocycles, would likely yield the 3-formyl derivative. jk-sci.comyoutube.com The regioselectivity is ultimately a balance between the inherent reactivity of the benzothiophene nucleus (favoring C3) and the deactivating, meta-directing influence of the C4 substituent on the carbocyclic ring (favoring C5 and C7). rsc.orgnih.gov
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzothiophene Derivatives
| Reactant | Electrophile | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| 1-Benzothiophene | NO₂+ | 3-Nitro-1-benzothiophene | Inherent reactivity of the thiophene ring favors C3. |
| This compound | Vilsmeier Reagent (POCl₃/DMF) | 2-(3-Formyl-1-benzothiophen-4-yl)acetonitrile | Thiophene ring is more activated than the deactivated benzene ring. |
Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic systems like benzothiophene. The reaction requires a good leaving group (e.g., a halogen) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
For a hypothetical halo-derivative of this compound, the viability of SNAr would depend on the position of the leaving group.
Leaving group on the benzene ring: If a halogen were at the C5 or C7 position, it would be ortho or para to the ring junction but meta to the 4-(cyanomethyl) group. A group at a meta position does not provide resonance stabilization for the Meisenheimer complex, making SNAr highly unfavorable. libretexts.org
Leaving group on the thiophene ring: Halogens at the C2 or C3 position of a benzothiophene can undergo displacement. taylorfrancis.com Studies have shown that a halogen at the C2 position is surprisingly more susceptible to displacement by amine nucleophiles than one at the C3 position. taylorfrancis.com The 4-(cyanomethyl) group is distant and would have a negligible electronic influence on the reactivity at these positions.
Beyond substitution reactions, the benzothiophene core can be functionalized using various modern synthetic methods. A powerful, metal-free strategy involves the activation of the heterocycle as a benzothiophene S-oxide. This allows for highly regioselective C-H functionalization.
C3-Alkylation and Arylation: Readily accessible benzothiophene S-oxides can serve as precursors for C3-functionalized products. An interrupted Pummerer reaction with phenol or silane coupling partners delivers C3-arylated and -alkylated benzothiophenes with complete regioselectivity under mild, metal-free conditions. nih.govdoaj.org
C4-Arylation: Activation of benzothiophenes bearing an electron-withdrawing group at C3 as their S-oxides enables a formal C-H/C-H coupling with phenols to yield C4-arylated benzothiophenes. nih.gov
Transition metal-catalyzed cross-coupling reactions are also a cornerstone for derivatization. Halo-benzothiophenes can be functionalized via Suzuki, Stille, or Sonogashira couplings to form new C-C bonds. nih.govmanchester.ac.uk Another common approach is the metalation of the benzothiophene ring using a strong base like n-butyllithium, which typically deprotonates the C2 position, followed by quenching with an electrophile. taylorfrancis.comresearchgate.net
Domino and cascade reactions provide an efficient route to complex, functionalized benzothiophenes from simple precursors in a single pot. One notable example is the synthesis of 3-amino-2-formyl-functionalized benzothiophenes. This process involves a domino reaction between a substituted 2-fluorobenzonitrile and methyl thioglycolate. The presence of an electron-withdrawing group on the benzonitrile facilitates the reaction at room temperature or with mild heating. nih.gov This reaction builds the functionalized benzothiophene core, which is a versatile precursor for further transformations, particularly the synthesis of fused heterocyclic systems. nih.gov
Conversion to Fused Heterocyclic Systems
The functional groups on the benzothiophene ring, particularly those introduced through methods like the domino reaction described above, serve as handles for constructing fused-ring systems.
A prominent application of functionalized benzothiophenes is the synthesis of benzothieno[3,2-b]pyridines. These fused systems can be constructed efficiently using the Friedlander annulation. nih.gov The key starting material is a 3-amino-2-formyl benzothiophene, which can be prepared via a domino reaction. nih.gov This amino-aldehyde undergoes a condensation and cyclization reaction with various ketones or 1,3-diones to form the fused pyridine ring.
The reaction with ketones is typically carried out in ethanol with an aqueous sodium hydroxide solution, while the reaction with 1,3-diones proceeds in acetonitrile (B52724) with piperidine as a catalyst. nih.gov This methodology allows for the synthesis of a diverse library of substituted benzothieno[3,2-b]pyridine derivatives.
Table 2: Synthesis of Benzothieno[3,2-b]pyridines via Friedlander Reaction
| Benzothiophene Precursor | Ketone/Dione Partner | Base | Product |
|---|---|---|---|
| 3-Amino-2-formyl-1-benzothiophene | Acetophenone | NaOH (aq) | 2-Phenylbenzothieno[3,2-b]pyridine |
| 3-Amino-2-formyl-1-benzothiophene | Acetone | NaOH (aq) | 2-Methylbenzothieno[3,2-b]pyridine |
| 3-Amino-2-formyl-1-benzothiophene | 2-Acetylpyridine | NaOH (aq) | 2-(Pyridin-2-yl)benzothieno[3,2-b]pyridine |
| 3-Amino-2-formyl-1-benzothiophene | Dimedone (1,3-dione) | Piperidine | 3,4-Dihydro-3,3-dimethyl-1H-benzothieno[3,2-b]quinolin-1-one |
Data synthesized from research findings on Friedlander reactions with benzothiophene precursors. nih.gov
Formation of Other Polycyclic Aromatic Nitrogen and Sulfur Heterocycles
Information regarding the use of this compound as a precursor for the synthesis of other fused heterocyclic systems, such as thienoquinolines or other related polycyclic aromatic nitrogen and sulfur heterocycles, is not available in the searched scientific literature. Classical cyclization reactions like the Gewald reaction or Friedländer annulation, which utilize activated acetonitriles, have not been reported with this specific substrate.
Advanced Spectroscopic and Structural Characterization Techniques for 2 1 Benzothiophen 4 Yl Acetonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR for Proton Environments
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For 2-(1-benzothiophen-4-yl)acetonitrile, the spectrum is expected to show distinct signals for the protons of the benzothiophene (B83047) ring system and the methylene (B1212753) protons of the acetonitrile (B52724) group.
The aromatic region will display a complex pattern of multiplets corresponding to the protons on the benzene (B151609) and thiophene (B33073) rings of the benzothiophene core. The exact chemical shifts and coupling constants will be influenced by the substitution pattern. A key feature will be a singlet corresponding to the methylene protons (-CH₂CN), the chemical shift of which will be influenced by the electron-withdrawing nature of the nitrile group and the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | -CH₂CN | ~4.0 (s) |
| Aromatic-H | ~7.2-8.0 (m) | |
| Benzylacetonitrile chemicalbook.com | -CH₂CN | 3.73 (s) |
| Aromatic-H | 7.25-7.40 (m) | |
| 4-Methoxybenzyl cyanide nist.gov | -CH₂CN | 3.63 (s) |
| Aromatic-H | 6.88 (d), 7.24 (d) | |
| 2-(1,3-Benzothiazol-2-yl)acetonitrile | -CH₂CN | 4.2 (s) |
Data for analogs are sourced from publicly available spectral databases. The predictions for the title compound are based on these analogs.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the benzothiophene rings, the methylene carbon, and the nitrile carbon.
The nitrile carbon (C≡N) is expected to appear in the range of 115-120 ppm. chemicalbook.com The methylene carbon (-CH₂CN) will likely resonate around 20-30 ppm. The carbons of the benzothiophene moiety will appear in the aromatic region (typically 120-140 ppm), with quaternary carbons appearing at lower field strengths.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogs
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | -CH₂CN | ~25 |
| C≡N | ~117 | |
| Aromatic-C | ~120-140 | |
| Acetonitrile chemicalbook.com | -CH₃ | 1.3 |
| C≡N | 117.7 | |
| Benzylacetonitrile | -CH₂CN | 23.4 |
| C≡N | 118.1 | |
| Aromatic-C | 127.6, 128.5, 129.0, 131.7 | |
| Benzothiazole-2-acetonitrile chemicalbook.com | -CH₂CN | 23.0 |
| C≡N | 115.5 | |
| Aromatic-C | 122.1, 123.0, 125.6, 126.8, 135.9, 152.4 |
Data for analogs are sourced from publicly available spectral databases. The predictions for the title compound are based on these analogs.
Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Assignments
Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C signals, especially for complex structures like benzothiophene derivatives.
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, helping to establish the connectivity of protons within the benzothiophene ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbons in the benzothiophene ring that bear a proton. mdpi.comresearchgate.net It would clearly link the methylene protons to their corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. mdpi.comresearchgate.net This would be invaluable for assigning the quaternary carbons of the benzothiophene core by observing correlations from nearby protons. For instance, correlations from the methylene protons to the carbons of the benzothiophene ring would confirm the attachment point of the acetonitrile group.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
The most prominent and diagnostic peak will be the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2260-2240 cm⁻¹. chemicalbook.comchemicalbook.com The presence of this sharp band is a strong indicator of the nitrile functionality. Other expected absorptions include C-H stretching from the aromatic ring (around 3100-3000 cm⁻¹) and the methylene group (around 2950-2850 cm⁻¹), and C=C stretching vibrations from the aromatic system in the 1600-1450 cm⁻¹ region.
Table 3: Predicted and Experimental IR Absorption Frequencies (cm⁻¹)
| Functional Group | Predicted Frequency for this compound (cm⁻¹) | Experimental Frequency for (4-Nitrophenyl)acetonitrile (cm⁻¹) nist.gov | Experimental Frequency for Acetonitrile (cm⁻¹) chemicalbook.com |
|---|---|---|---|
| C≡N Stretch | ~2250 | 2252 | 2250 |
| Aromatic C-H Stretch | ~3100-3000 | 3115, 3082 | - |
| Aliphatic C-H Stretch | ~2950-2850 | 2930 | - |
| Aromatic C=C Stretch | ~1600-1450 | 1606, 1524, 1452 | - |
The prediction for the title compound is based on general functional group regions and data from the provided analogs.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzothiophene core of this compound constitutes a chromophore that will exhibit characteristic absorption maxima (λ_max).
The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. The acetonitrile group, while not a strong chromophore itself, can subtly influence the electronic transitions of the benzothiophene ring. The spectrum of benzothiophene itself shows absorptions around 228, 259, 288, and 297 nm. It is anticipated that the spectrum of this compound will show a similar pattern, possibly with slight shifts in the absorption maxima. beilstein-journals.orgamericanelements.comnist.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of the nitrile group (•CN) or the entire cyanomethyl radical (•CH₂CN), leading to the formation of a stable benzothiophenyl cation. Cleavage of the benzothiophene ring itself could also occur, leading to smaller fragment ions. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition. researchgate.net
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzothiophene |
| Phenylacetonitrile |
| 4-Bromobenzyl cyanide |
| 4-Methoxybenzyl cyanide |
| 2-(1,3-Benzothiazol-2-yl)acetonitrile |
| Acetonitrile |
| Benzylacetonitrile |
| Benzothiazole-2-acetonitrile |
High-Resolution Mass Spectrometryresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds, offering highly accurate mass measurements. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap-based systems, can determine the mass of a molecule with precision up to several decimal places. rsc.org This capability allows for the calculation of a unique elemental formula, providing strong evidence for the identity of this compound.
The high resolving power of these instruments is crucial for distinguishing the target compound from other molecules with the same nominal mass (isobaric interferences), which is particularly important in complex sample matrices. rsc.org For instance, a quadrupole-Orbitrap hybrid mass spectrometer can effectively filter out interfering ions, enabling the sensitive detection and accurate mass measurement of the analyte. rsc.org This accuracy is essential for confirming the successful synthesis of a target derivative and for metabolic studies where the elemental composition of metabolites must be determined.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₇NS |
| Theoretical Monoisotopic Mass (Da) | 173.0300 |
| Measured Mass (Da) | 173.0302 |
| Mass Error (ppm) | 1.15 |
| Inferred Elemental Composition | C₁₀H₇NS |
Note: The data in this table is illustrative and represents typical results obtained from HRMS analysis.
Collision Cross-Section (CCS) Analysis for Gas-Phase Conformationresearchgate.net
Collision Cross-Section (CCS) analysis, typically performed using ion mobility-mass spectrometry (IM-MS), provides critical information about the three-dimensional structure and conformation of an ion in the gas phase. CCS is a measure of the effective area of an ion as it tumbles and rotates while traveling through a buffer gas under the influence of a weak electric field.
This technique separates ions not only by their mass-to-charge ratio but also by their size and shape. For a molecule like this compound, different conformers (spatial arrangements of atoms) will have distinct CCS values. These experimentally determined CCS values can be compared to theoretical values calculated for computationally modeled structures. nsf.gov A close match between experimental and theoretical CCS provides strong evidence for a specific gas-phase conformation. nsf.gov Advanced methods like Sustained Off-Resonance Irradiation-Cross-Sectional Areas by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (SORI-CRAFTI) can also be employed to measure the CCS of precursor and fragment ions simultaneously, offering deeper insights into ion chemistry. nsf.gov
Table 2: Hypothetical CCS Data for Potential Conformers of a this compound Derivative
| Conformer | Computationally Predicted CCS (Ų) | Experimentally Measured CCS (Ų) |
| Conformer A (Extended) | 155.4 | 155.8 |
| Conformer B (Folded) | 151.2 | Not Observed |
| Conformer C (Twisted) | 158.1 | Not Observed |
Note: This table presents hypothetical data to illustrate how CCS analysis can differentiate between various molecular shapes.
X-ray Crystallography for Solid-State Structural Elucidationnih.gov
X-ray crystallography is the most powerful and definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netnih.gov It provides an unambiguous depiction of molecular structure, including bond lengths, bond angles, and torsional angles, which are prerequisites for rational drug design and understanding structure-property relationships. researchgate.netnih.gov
The process begins with the growth of a high-quality single crystal, which can often be the most challenging step. researchgate.net This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected by a detector. mdpi.com The structure is solved from this pattern using computational methods, such as the intrinsic phasing method implemented in software like SHELXT. nih.gov The final structural model is refined to achieve the best possible fit with the experimental data, resulting in a final R-value that indicates the quality of the agreement. researchgate.net For chiral molecules, this technique can also determine the absolute configuration with high confidence. researchgate.net The resulting structural data reveals how molecules of this compound pack together in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds or C-H…π interactions, that stabilize the crystal structure. mdpi.comnih.gov
Table 3: Representative Crystallographic Data Obtained from X-ray Analysis
| Parameter | Description | Example Value |
| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). mdpi.comnih.gov | Monoclinic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). mdpi.comnih.gov | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) defining the repeating unit. nih.gov | a = 6.23 Å, b = 26.01 Å, c = 12.48 Å; β = 93.24° |
| Volume (ų) | The volume of the unit cell. nih.gov | 2022.17 |
| Z | The number of molecules in the unit cell. mdpi.com | 8 |
| R-value | A measure of the agreement between the model and data. researchgate.net | 0.0498 |
Note: The example values are derived from published data on related heterocyclic compounds and serve to illustrate the type of information generated. researchgate.netmdpi.comnih.gov
Complementary Spectroscopic and Analytical Methodsnih.gov
While advanced techniques provide detailed structural information, a suite of complementary spectroscopic methods is essential for routine characterization and to corroborate findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and signal integrations provide definitive proof of the connectivity of atoms, confirming the specific substitution pattern (i.e., that the acetonitrile group is at the 4-position of the benzothiophene ring). researchgate.net
Infrared (IR) Spectroscopy : This technique is used to identify the presence of specific functional groups. For this compound, a characteristic sharp absorption band would be expected in the range of 2240-2260 cm⁻¹ due to the C≡N (nitrile) stretching vibration. researchgate.net
Electronic Absorption (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of the benzothiophene core is influenced by its substituents, and these spectra can be studied in various solvents to understand solute-solvent interactions. nih.gov
Chromatographic Methods : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (GC-MS, LC-MS), are used to separate the compound from impurities and confirm its purity. rsc.org
Table 4: Summary of Complementary Analytical Techniques
| Technique | Information Provided |
| ¹H and ¹³C NMR | Atomic connectivity, molecular skeleton, and proton/carbon environments. researchgate.net |
| Infrared (IR) | Presence of functional groups (e.g., C≡N, aromatic C-H). researchgate.net |
| UV-Vis Spectroscopy | Electronic structure and conjugation within the molecule. nih.gov |
| GC-MS / LC-MS | Purity assessment and molecular weight confirmation. rsc.org |
Computational and Theoretical Investigations of 2 1 Benzothiophen 4 Yl Acetonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods provide insights into the electronic behavior and reactivity of a compound.
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(1-benzothiophen-4-yl)acetonitrile, DFT studies would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) to calculate key properties. These would include total energy, Mulliken atomic charges, and dipole moments, which are crucial for understanding the molecule's stability and polarity.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound would be determined through geometry optimization. This process finds the lowest energy conformation of the molecule. Conformational analysis would explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the acetonitrile (B52724) group to the benzothiophene (B83047) ring. The results would be presented in a table of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Analysis for this compound would involve visualizing the electron density distribution of these orbitals and calculating their energy levels.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atom of the nitrile group and the sulfur atom of the benzothiophene ring, indicating sites susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms.
Theoretical Reaction Mechanism Elucidation
Theoretical studies can be employed to elucidate the mechanisms of chemical reactions involving this compound. This would involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. Such studies could provide valuable insights into the synthesis or reactivity of this compound.
Transition State Analysis
Transition state analysis is a fundamental aspect of computational chemistry used to study the mechanisms of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is intermediate between the reactants and products. Identifying and characterizing the transition state structure is crucial for understanding how a chemical transformation occurs.
For this compound, transition state analysis could be employed to investigate various reactions, such as its synthesis or its participation in further chemical transformations. Computational methods, like density functional theory (DFT), are used to locate the transition state geometry on the potential energy surface. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state is then used to calculate the activation energy of the reaction, a key parameter in determining reaction rates.
Energy Profiles of Chemical Transformations
An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. Key points on the energy profile include the energies of the reactants, products, any intermediates, and the transition states that connect them.
For chemical transformations involving this compound, computational methods can be used to construct detailed energy profiles. These profiles would reveal whether a reaction is exothermic or endothermic by comparing the energies of the reactants and products. Furthermore, the heights of the energy barriers (activation energies) determined from the transition state energies would indicate the kinetic feasibility of the reaction. By mapping out the entire energy landscape, chemists can elucidate the step-by-step mechanism of a reaction, identify the rate-determining step, and predict the most likely reaction pathway.
Thermodynamic and Kinetic Studies
Heats of Formation (Gas and Condensed Phase)
Table 1: Predicted Heats of Formation for this compound
| Phase | Predicted Heat of Formation (kJ/mol) |
|---|---|
| Gas | Data not available |
Bond Dissociation Energies (BDE)
Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically in a molecule in the gas phase. It is a critical parameter for understanding chemical reactivity, reaction mechanisms, and thermal stability. While specific BDEs for this compound have not been individually reported, representative values for the types of bonds present in the molecule can be considered. ucsb.edu
Table 2: Representative Bond Dissociation Energies for Bonds in this compound
| Bond | Representative BDE (kJ/mol) |
|---|---|
| C-H (in benzene (B151609) ring) | ~469 |
| C-C (in benzene ring) | ~519 |
| C-S (in thiophene (B33073) ring) | ~364 |
| C-H (in thiophene ring) | ~481 |
| C-C (thiophene-benzene) | Data not available |
| C-C (benzylic) | ~377 |
| C-H (benzylic) | ~373 |
| C≡N | ~891 |
Note: These are general values and the actual BDEs in this compound may vary due to the specific chemical environment.
Aromaticity Assessment (e.g., NICS Calculations)
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The benzothiophene core of this compound is an aromatic system. A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a point above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character, with more negative values suggesting stronger aromaticity.
For the benzothiophene moiety, one would expect the benzene ring and the thiophene ring to both exhibit aromatic character. The aromaticity of free benzene is associated with a NICS(0) value of around -7.6 ppm, while free thiophene has a NICS(0) value of approximately -13.6 ppm. researchgate.net In the fused benzothiophene system, the degree of aromaticity of each ring may be slightly altered due to the electronic interactions between the rings. The acetonitrile substituent is not expected to significantly impact the aromaticity of the benzothiophene core.
Table 3: Expected NICS(0) Values for the Aromatic Rings in this compound
| Ring | Expected NICS(0) (ppm) | Aromatic Character |
|---|---|---|
| Benzene | ~ -7 to -10 | Aromatic |
Predictive Modeling for Material Properties
Predictive modeling uses computational methods to forecast the physical, chemical, and material properties of molecules. For this compound and its derivatives, predictive modeling could be a valuable tool for exploring their potential applications in materials science.
For instance, quantum mechanical calculations can be used to predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter for determining the electronic and optical properties of a material, including its potential as a semiconductor or in optoelectronic devices.
Furthermore, molecular dynamics (MD) simulations could be employed to predict bulk material properties. By simulating a large ensemble of this compound molecules, it is possible to predict properties such as density, viscosity, and thermal conductivity in the condensed phase. These simulations can also provide insights into the intermolecular interactions and packing arrangements in the solid state, which are important for understanding and predicting crystal structure and morphology.
Crystal Density Prediction
Extensive searches of scientific literature and chemical databases did not yield specific studies on the computational prediction of the crystal density for this compound. While research is available on the crystal structure determination and computational analysis of other benzothiophene derivatives, direct theoretical investigations into the crystal density of this particular compound are not publicly documented. nih.govresearchgate.netnih.govuky.edu
Generally, the prediction of crystal density is a component of broader computational studies on a molecule's solid-state properties. This process typically involves methods such as crystal structure prediction (CSP), which seeks to identify the most stable packing arrangements of a molecule in a crystal lattice. From the predicted unit cell parameters and the molecular weight, the theoretical crystal density can be calculated.
Methodologies applied to related benzothiophene compounds often include X-ray crystallography to determine the experimental crystal structure, which then serves as a basis for computational modeling. nih.govnih.govuky.edu Techniques like Hirshfeld surface analysis are used to investigate intermolecular interactions within the crystal, which are crucial for understanding the crystal packing and, consequently, its density. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze molecular geometry, electronic properties, and intermolecular forces, all of which are foundational for predicting crystal structures and their properties. researchgate.netresearchgate.net
Potential Applications in Advanced Chemical Research
Role as Precursors and Intermediates in Complex Organic Synthesis
The reactivity of the α-methylene protons (adjacent to the nitrile) and the nitrile group itself makes 2-(1-benzothiophen-4-yl)acetonitrile a potent precursor for constructing intricate molecular frameworks. Acetonitrile (B52724) derivatives are recognized as important synthons in a multitude of organic reactions. mdpi.com The faintly acidic nature of the methyl proton allows for deprotonation to form a nucleophile, enabling a variety of carbon-carbon bond-forming reactions. mdpi.com
The construction of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The functional groups within this compound provide multiple pathways for the synthesis of complex, multi-ring systems.
Research on analogous β-ketonitriles and cyanomethylated heterocycles demonstrates their utility in forming a wide array of fused and spirocyclic systems. nih.gov For instance, benzoylacetonitrile, a structural relative, readily undergoes condensation reactions with aldehydes or ketones in Hantzsch-type syntheses to produce pyridines. nih.gov It can also be used to forge pyrimidines and pyrazoles. nih.gov Following these established synthetic routes, this compound could theoretically be employed to create novel benzothiophene-fused pyridines, pyrimidines, and other complex heterocycles.
Furthermore, studies on other benzothiophene (B83047) isomers have shown their successful conversion into a variety of heterocyclic structures. For example, 3-chloro-1-benzothiophene-2-carbohydrazide (B1268429) has been used as a starting material to synthesize benzothiophene-substituted oxadiazines and pyrazoles. researchgate.net A cascade radical cyclization of 2-alkynylthioanisoles with acetonitrile has been reported to efficiently construct 3-cyanomethylated benzothiophenes, which are isomers of the title compound. mdpi.com These examples underscore the synthetic potential embedded within the cyanomethylated benzothiophene framework.
Table 1: Potential Heterocyclic Scaffolds from Acetonitrile Precursors
| Precursor Type | Reagents | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| β-Ketonitriles | Aldehydes, Ketones | Pyridine | Condensation (Hantzsch Synthesis) |
| Aroyl Acetonitriles | Aromatic Aldehydes, Imidazolium Salts | Dihydrofuran | Tandem Condensation-Michael Addition-O-cyclization |
| Benzothiophene Carbohydrazide | Acetyl Acetone | Pyrazole | Cyclocondensation |
| Benzothiophene Carbohydrazide | Chloroacetic Acid | Oxadiazinone | Cyclization |
This table illustrates synthetic possibilities for this compound based on established reactions of similar compounds. nih.govresearchgate.net
Beyond forming heterocyclic rings, this compound serves as a key building block for introducing the benzothiophene motif into larger, non-cyclic, or poly-functionalized molecules. The term "building block" refers to a versatile intermediate that can be systematically used in the construction of more complex products. beilstein-journals.org The synthesis of various 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, for example, showcases how an acetonitrile fragment can be incorporated into molecules designed as potential enzyme inhibitors. mdpi.com
The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in multicomponent reactions, each pathway leading to a different class of novel chemical entities. This versatility allows chemists to strategically place the benzothiophene core within a larger molecular architecture to modulate properties such as solubility, receptor binding, or electronic character.
Contributions to Materials Science
The benzothiophene nucleus is a planar, π-conjugated system, a feature highly sought after in the field of materials science for the development of organic materials with specific electronic and optical properties. Derivatives of benzothiophene and its fused-ring analogues like researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) are at the forefront of research in organic electronics. researchgate.net
Organic field-effect transistors (OFETs) are a key component of flexible electronics, and their performance is critically dependent on the charge transport characteristics of the organic semiconductor used. Fused thiophene (B33073) derivatives are exemplary p-type semiconductors due to their rigid, planar structures that facilitate strong intermolecular π-π stacking, creating efficient pathways for charge hopping.
Theoretical studies on thieno[2,3-b]benzothiophene derivatives have shown they possess low-lying HOMO levels, suggesting good environmental stability, and their planar structures lead to close π-stacking arrangements favorable for high charge mobility. rsc.org Experimental work on solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has led to the fabrication of OFETs with respectable hole mobilities and high on/off current ratios. mdpi.com Given these findings, this compound is a promising precursor for synthesizing larger, more conjugated systems suitable for use as active layers in OFETs and other organic electronic devices. researchgate.netmdpi.com
Table 2: Performance of Benzothiophene-Based Organic Field-Effect Transistors (OFETs)
| Semiconductor Material | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | Solution Shearing | Up to 0.005 | > 10⁶ |
| Thieno[2,3-b]benzothiophene Derivative (Compound 1) | Theoretical | 0.28 (Predicted) | N/A |
| Thieno[2,3-b]benzothiophene Derivative (Compound 2) | Theoretical | 0.012 (Predicted) | N/A |
This table summarizes the performance of various benzothiophene derivatives in OFETs, indicating the potential of this structural class in organic electronics. rsc.orgmdpi.com
Optoelectronic materials interact with light and electricity, forming the basis for devices like light-emitting diodes (OLEDs), photodetectors, and solar cells. The photophysical properties of benzothiophene derivatives make them attractive candidates for this field. nih.gov
Research has demonstrated that substituted thieno[3,2-b] researchgate.netbenzothiophenes exhibit fluorescence with high quantum yields and can be electropolymerized to form thin films. nih.gov The introduction of "push-pull" systems, where electron-donating and electron-withdrawing groups are placed at opposite ends of the conjugated system, can significantly red-shift the fluorescence emission. nih.gov The nitrile group on this compound is electron-withdrawing, suggesting it could be a key component in creating such push-pull chromophores for optoelectronic applications. Studies on D-A (donor-acceptor) systems based on 2,2′-bi[3,2-b]thienothiophene have confirmed that the energy levels and optical band gap can be precisely modulated by changing the acceptor unit. nih.gov
The versatility of the benzothiophene scaffold extends to the design of a broad range of functional materials beyond electronics. These materials are engineered to perform a specific task, such as catalysis, chemical sensing, or environmental remediation.
For instance, benzothiophene-based covalent organic frameworks (COFs) have been synthesized and used as metal-free electrocatalysts. rsc.org These porous, crystalline polymers leverage the conjugated structure of the benzothiophene linker to facilitate chemical reactions, such as the selective synthesis of hydrogen peroxide. rsc.org In another application, metal-organic frameworks (MOFs) have been loaded with other compounds to enhance the adsorptive removal of benzothiophene from liquid fuels, highlighting the interaction of the benzothiophene unit with porous materials. researchgate.net Additionally, thiophene-appended benzothiazole (B30560) molecules have been developed as ratiometric fluorescent probes for the detection of heavy metal ions like copper and cadmium, demonstrating a role in environmental sensing. acs.org The structure of this compound makes it an ideal starting point for synthesizing the specialized linkers and functional molecules required for these advanced material applications.
Catalysis Research (as ligands, catalysts, or components in catalytic systems)
While specific research detailing this compound as a catalyst or ligand is not extensively documented, its molecular structure suggests significant potential for such applications. The benzothiophene moiety and the nitrile group both possess features that are highly valuable in the design of catalytic systems.
The sulfur atom within the thiophene ring and the nitrogen atom of the nitrile group have available lone pairs of electrons. These electron-rich centers can act as coordination sites, allowing the molecule to function as a ligand that binds to transition metal centers. The formation of such metal-ligand complexes is the foundation of homogeneous catalysis. The stability and reactivity of these potential complexes would depend on the specific metal used and the reaction conditions. The bifunctional nature (containing both S and N donor atoms) could allow it to act as a bidentate ligand, potentially forming stable chelate rings with a metal ion, which can enhance catalytic activity and selectivity.
Conversely, palladium-catalyzed reactions are frequently employed for the synthesis and functionalization of benzothiophene derivatives themselves. researchgate.netacs.org Studies have demonstrated the C-H arylation of benzothiophenes using palladium catalysts to form new carbon-carbon bonds. researchgate.net This highlights the interaction between the benzothiophene scaffold and transition metals, suggesting that with appropriate functionalization, the scaffold could be part of a larger catalytic molecule.
Table 1: Potential Coordination Sites and Relevant Metals
| Functional Group | Potential Donor Atom | Example Transition Metals for Coordination |
|---|---|---|
| Benzothiophene | Sulfur (S) | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Gold (Au) |
The development of chiral benzothiophene derivatives is also an active area of research, where these compounds are used to create stereogenic compounds with applications in materials science and pharmaceuticals. rsc.org The ability to create axially chiral benzothiophenes implies that chiral versions of ligands based on this scaffold could be developed for asymmetric catalysis. rsc.org
Exploration in Chemical Process Development
The exploration of a compound in chemical process development is crucial for its potential scale-up and industrial application. For this compound, this involves developing synthetic routes that are not only high-yielding but also economical, safe, and scalable. Benzothiophenes are key intermediates in the synthesis of numerous pharmaceutical drugs, including raloxifene (B1678788) and zileuton, which drives the need for robust manufacturing processes. google.comwikipedia.org
The synthesis of substituted benzothiophenes often involves intramolecular cyclization reactions. google.comchemicalbook.com A key challenge in the process development for asymmetrically substituted benzothiophenes is controlling the regioselectivity to obtain the desired isomer. For instance, the synthesis of this compound would require precise control to ensure the acetonitrile group is attached at the C4 position of the benzene (B151609) ring portion of the scaffold.
Various synthetic methods for the benzothiophene core have been developed, each with implications for process development:
Palladium-catalyzed heterocyclization: These methods offer good yields but require costly and potentially toxic heavy metal catalysts that must be removed from the final product. acs.orgnih.gov
Radical-promoted cyclization: This can be an alternative to metal-catalyzed routes. acs.orgnih.gov
Visible-light-promoted cyclization: Modern methods using photoredox catalysis offer greener and more economical pathways. organic-chemistry.orgrsc.org
A patent for synthesizing related benzothiophene structures highlights common process challenges, such as managing isomeric mixtures that can precipitate and hinder large-scale reactions, and the need to find a balance between reaction time and yield. google.com The development of an industrial-scale process for this compound would require systematic optimization of various parameters.
Table 2: Key Parameters for Process Development of Benzothiophene Synthesis
| Parameter | Description | Common Options/Considerations |
|---|---|---|
| Catalyst | Speeds up the reaction and controls selectivity. | Palladium complexes, Copper salts, Iodine, Photoredox catalysts. chemicalbook.comorganic-chemistry.org |
| Solvent | Affects solubility, reaction rate, and temperature control. | Toluene, Acetonitrile (MeCN), Dimethylformamide (DMF). acs.org |
| Base | Used in reactions involving deprotonation or to neutralize acidic byproducts. | Triethylamine (Et3N), Lithium tert-butoxide (LiO-t-Bu). organic-chemistry.org |
| Temperature | Influences reaction kinetics and selectivity. | Typically ranges from room temperature to >100 °C. google.com |
| Reaction Time | Duration required for maximum conversion to the product. | Can range from minutes to several hours. |
| Work-up/Purification | Isolation and purification of the final product. | Extraction, crystallization, column chromatography. |
Ultimately, the goal of chemical process development for a compound like this compound would be to establish a manufacturing protocol that is safe, environmentally benign, cost-effective, and consistently produces the material at the required purity and scale. researchgate.net
Future Research Directions and Challenges
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. researchgate.net For the synthesis of 2-(1-benzothiophen-4-yl)acetonitrile and its analogs, future research will likely focus on developing more sustainable and environmentally benign methodologies. researchgate.netmdpi.com This involves the exploration of greener solvents, reduction of waste, and the use of renewable resources and energy-efficient processes. mdpi.com
Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and solvents. A key challenge is to replace these with safer alternatives without compromising reaction efficiency and product yield. The use of catalytic methods, particularly those employing recyclable catalysts, is a promising avenue. mdpi.com Biocatalysis, for instance, offers the potential for highly selective transformations under mild, aqueous conditions, aligning well with green chemistry principles. ethernet.edu.et Additionally, solvent-free reaction conditions and mechanochemical methods are being investigated to minimize solvent waste, a significant contributor to the environmental footprint of chemical processes. mdpi.com
A major goal is to improve the atom economy of synthetic routes, ensuring that a maximum proportion of the starting materials is incorporated into the final product. ethernet.edu.et This can be achieved through the design of one-pot reactions and tandem catalytic processes that reduce the number of intermediate purification steps, thereby saving energy and reducing solvent consumption. mdpi.com
Exploration of Novel Reactivity Pathways and Transformations
The benzothiophene (B83047) core and the acetonitrile (B52724) functional group in this compound provide a rich platform for exploring novel chemical reactions and transformations. Future research will likely focus on uncovering new ways to functionalize this scaffold, leading to the creation of diverse molecular architectures with potentially valuable properties.
One area of interest is the development of new C-H activation strategies to directly modify the benzothiophene ring system. This would provide a more efficient and atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. The nitrile group also offers a versatile handle for a variety of transformations, including its conversion into amines, carboxylic acids, amides, and various heterocyclic systems.
Investigating the reactivity of the methylene (B1212753) bridge connecting the benzothiophene and acetonitrile moieties is another promising direction. This position could be a target for various synthetic manipulations, allowing for the introduction of new substituents and the construction of more complex molecular frameworks. The exploration of photochemical and electrochemical methods could also unveil unique reactivity patterns that are not accessible through conventional thermal reactions.
Integration of Advanced Computational Techniques with Experimental Studies
The synergy between computational chemistry and experimental work is becoming increasingly crucial in modern chemical research. nih.gov For this compound, advanced computational techniques, particularly Density Functional Theory (DFT), can provide profound insights into its electronic structure, reactivity, and potential applications. jmaterenvironsci.comespublisher.com
DFT calculations can be employed to predict the outcomes of chemical reactions, elucidate reaction mechanisms, and understand the regioselectivity of transformations. jmaterenvironsci.com This predictive power can guide experimental design, saving time and resources by focusing on the most promising synthetic routes. nih.gov For instance, by calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the electrophilic and nucleophilic sites of the molecule, offering clues about its reactivity towards different reagents. jmaterenvironsci.comespublisher.com
Furthermore, computational modeling can be used to design novel derivatives of this compound with tailored electronic and optical properties. espublisher.comespublisher.com This is particularly relevant for applications in materials science, where properties like the HOMO-LUMO gap can be correlated with the performance of organic electronic devices. espublisher.com The integration of computational screening with experimental synthesis and characterization creates a powerful workflow for the discovery of new functional molecules. nih.gov
Scalability of Synthetic Methodologies for Industrial Relevance
For any chemical compound to have a real-world impact, its synthesis must be scalable to an industrial level. researchgate.net A significant challenge for this compound is the development of synthetic methodologies that are not only efficient and sustainable but also economically viable and safe to operate on a large scale.
Translating a laboratory-scale synthesis to an industrial process involves overcoming several hurdles. Reactions that work well in a flask may behave differently in a large reactor. Issues such as heat transfer, mass transport, and reagent mixing become much more critical. Therefore, research into process optimization and chemical engineering aspects is essential.
Future efforts will likely focus on developing robust and reliable synthetic protocols that can be consistently implemented in a manufacturing setting. This includes the use of flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. The development of continuous manufacturing processes will be a key step towards making the production of this compound and its derivatives more cost-effective and sustainable. rsc.org
Discovery of Undiscovered Applications in Materials Science
The unique electronic and structural features of the benzothiophene moiety suggest that this compound could be a valuable building block for novel materials with interesting properties. nih.gov While its applications are still being explored, there is significant potential for its use in the field of materials science, particularly in organic electronics.
Benzothiophene-containing molecules have shown promise as organic semiconductors. nih.gov The extended π-system of the benzothiophene core can facilitate charge transport, a key property for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Future research will involve the synthesis and characterization of new derivatives of this compound designed to optimize their performance in such devices. This could involve modifying the substituents on the benzothiophene ring or the acetonitrile side chain to tune the material's electronic properties and solid-state packing. acs.org
Beyond organic electronics, there may be undiscovered applications in areas such as nonlinear optics, sensing, and photovoltaics. The nitrile group can participate in hydrogen bonding and other intermolecular interactions, which could be exploited to control the self-assembly of these molecules into well-ordered thin films with specific functionalities. researchgate.net The exploration of these potential applications will require a multidisciplinary approach, combining synthetic chemistry, materials characterization, and device engineering.
Q & A
Q. What are the recommended synthetic routes for 2-(1-benzothiophen-4-yl)acetonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromomethyl-substituted intermediates (e.g., 2-[4-(bromomethyl)phenyl]acetonitrile) can undergo Suzuki-Miyaura coupling with benzothiophene derivatives. Reaction temperature (80–120°C), catalyst choice (e.g., Pd(PPh₃)₄), and solvent polarity (DMF vs. THF) critically affect yield. Lower temperatures (<100°C) reduce side products like dehalogenation byproducts .
Q. How can researchers optimize purification methods for this compound?
Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for removing unreacted precursors. Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity (>98%). Monitor by TLC (Rf ≈ 0.4 in hexane:EtOAc 3:1) and confirm via HPLC (C18 column, acetonitrile:H₂O 60:40, retention time ~5.2 min) .
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.8–7.6 ppm (benzothiophene aromatic protons), δ 3.8 ppm (acetonitrile CH₂).
- IR : Strong C≡N stretch at ~2240 cm⁻¹.
- Mass Spectrometry : ESI-MS m/z 199.1 [M+H]⁺.
Single-crystal X-ray diffraction (e.g., CCDC entries) resolves stereoelectronic effects, with bond angles confirming sp² hybridization at the benzothiophene linkage .
Advanced Research Questions
Q. How can computational modeling guide reaction design for derivatives of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts reaction pathways. For example, calculate activation energies for nucleophilic attack on the benzothiophene ring to prioritize substituent positions. Transition state analysis (e.g., using Gaussian 16) identifies steric hindrance in ortho-substituted derivatives .
Q. How should researchers address contradictions in reported synthetic yields?
Contradictions often arise from unoptimized stoichiometry or solvent effects. Use a Design of Experiments (DoE) approach: vary catalyst loading (0.5–5 mol%), solvent (polar aprotic vs. ethers), and temperature in a factorial design. Analyze via ANOVA to identify significant variables (p < 0.05) .
Q. What strategies are effective for elucidating reaction mechanisms involving this nitrile?
- Isotopic Labeling : Use ¹³C-labeled acetonitrile to track C≡N incorporation in products via ¹³C NMR.
- Kinetic Studies : Pseudo-first-order kinetics under excess benzothiophene reveal rate-limiting steps (e.g., oxidative addition in Pd-catalyzed routes) .
Q. How can substituents on the benzothiophene ring modulate reactivity?
Electron-withdrawing groups (e.g., -NO₂ at position 3) increase electrophilicity, accelerating nucleophilic substitution. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. Meta-substitution reduces steric clash compared to para .
Q. What safety protocols are critical for handling hazardous intermediates?
Brominated precursors (e.g., 4-(bromomethyl)phenylacetonitrile) require fume hood use and PPE (nitrile gloves, goggles). Store at –20°C under nitrogen to prevent degradation. Neutralize waste with 10% NaHCO₃ before disposal .
Q. How can researchers optimize solvent selection for scale-up synthesis?
Green chemistry metrics (E-factor, atom economy) favor ethanol/water mixtures over DMF. Solvent recovery via distillation reduces costs. Computational COSMO-RS models predict solubility limits to avoid precipitation during cooling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
